

# SGC-CBP30 concentration response curve establishment

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** Sgc-cbp30

Cat. No.: S548917

[Get Quote](#)

## SGC-CBP30 Overview & Mechanism of Action

**SGC-CBP30** is a potent and selective chemical probe that inhibits the bromodomains of the transcriptional coactivators **CREB-binding protein (CBP)** and **E1A-binding protein p300 (EP300)** [1] [2]. Its primary mechanism involves disrupting the interaction between these bromodomains and acetylated histones, leading to altered gene expression [1].

The diagram below illustrates the established signaling pathway through which **SGC-CBP30** exerts its effects in sensitive Multiple Myeloma cells.

SGC-CBP30 Inhibits IRF4 and MYC in Multiple Myeloma



[Click to download full resolution via product page](#)

## Experimentally-Derived Concentration & Activity Data

The table below summarizes key quantitative data from published studies to guide your experimental design.

| Cell Line / System   | Assay Type  | Reported Activity (IC <sub>50</sub> /EC <sub>50</sub> ) | Incubation Time | Key Readout    | Source (PMID) |
|----------------------|-------------|---------------------------------------------------------|-----------------|----------------|---------------|
| In vitro (Cell-free) | Biochemical | IC <sub>50</sub> = 21 nM (CBP), 38 nM (EP300) [3]       | N/A             | Target Binding | N/A           |

| Cell Line / System       | Assay Type              | Reported Activity (IC <sub>50</sub> /EC <sub>50</sub> ) | Incubation Time    | Key Readout                            | Source (PMID) |
|--------------------------|-------------------------|---------------------------------------------------------|--------------------|----------------------------------------|---------------|
| HEK293                   | NanoBRET                | EC <sub>50</sub> = 0.28 μM [1]                          | Overnight          | Inhibition of CBP-H3.3 binding [1]     | 27682507      |
| AMO1 (Multiple Myeloma)  | Functional (Quantigene) | EC <sub>50</sub> = 2.7 μM [3]                           | 6 hours            | Reduction in MYC expression [3]        | 27190605      |
| LP-1 (Multiple Myeloma)  | Cell Cycle Analysis     | GI <sub>50</sub> ~1-3 μM [1]                            | 16-24 hours        | G1 Phase Arrest [1]                    | 26572217      |
| RKO                      | Reporter Gene           | IC <sub>50</sub> = 1.5 μM [3]                           | 24 hours + 16h Dox | Inhibition of p53-induced reporter [3] | 26572217      |
| Primary Human Th17 Cells | Cytokine Secretion      | Effective at ~1-2 μM [4]                                | 72 hours           | Suppression of IL-17A secretion [4]    | 26261308      |

## General Protocol for a Concentration-Response Curve

Based on the literature, here is a recommended workflow for a cell-based viability or proliferation assay.

SGC-CBP30 Concentration-Response Curve Workflow



[Click to download full resolution via product page](#)

### Detailed Methodology:

- Compound Preparation:**

- **Stock Solution: SGC-CBP30** is highly soluble in DMSO. Prepare a 100 mM stock solution by dissolving the compound in pure, fresh DMSO to avoid moisture absorption, which can affect solubility [3]. Aliquot and store at **+4°C**.
  - **Intermediate Dilutions:** Create a serial dilution of the compound in DMSO, typically at 1000x the final desired concentration. This ensures the final DMSO concentration in cell culture is **≤0.1%**, a level that is not cytotoxic.
  - **Working Concentrations:** Based on the data in the table above, a good starting range for a 10-point concentration-response curve is from **20 µM down to 10 nM**. Include a vehicle control (0.1% DMSO) and a positive control for cell death if available.
- **Cell Seeding & Treatment:**
    - Seed an appropriate number of cells (e.g., a commonly used Multiple Myeloma line like AMO1 or LP-1) in a 96-well plate to reach 20-40% confluency at the time of treatment.
    - Add 1 µL of each 1000x DMSO stock dilution directly to 1 mL of cell culture medium per well, mixing gently.
  - **Incubation & Assay:**
    - Incubate cells for the desired period. For a standard viability GI<sub>50</sub>, **72 hours** is typical. Shorter incubations (e.g., 6-24 hours) are used for measuring direct transcriptional effects like MYC or IRF4 downregulation [3] [1].
    - Measure cell viability using a robust method like an ATP-based luminescence assay (e.g., CellTiter-Glo), following the manufacturer's protocol.

## Troubleshooting Common Issues

### FAQ 1: My curve shows high background or no effect even at high concentrations.

- **Cause:** The cell line used may be intrinsically resistant to CBP/EP300 bromodomain inhibition.
- **Solution:** Use a sensitive cell line as a positive control for your experiments (e.g., AMO1, LP-1, JJN3 multiple myeloma cells) [1]. Verify the activity of your stock solution in a biochemical binding assay if possible.

### FAQ 2: The solvent control (DMSO) appears toxic to my cells.

- **Cause:** The final concentration of DMSO is too high, or the DMSO used is old or contaminated.
- **Solution:** Ensure the final DMSO concentration does not exceed **0.1%**. Always use fresh, high-quality DMSO [3].

**FAQ 3: The IC<sub>50</sub> value from my viability assay doesn't match published data.**

- **Cause:** Differences in assay conditions, such as cell passage number, seeding density, incubation time, and the type of readout (viability vs. functional effect), can lead to variation.
- **Solution:** Carefully replicate the conditions from the literature as closely as possible. Remember that the GI<sub>50</sub> for proliferation (~1-3 μM) is different from the EC<sub>50</sub> for immediate target engagement (~0.3 μM) or for downstream transcriptional effects (~2-3 μM) [3] [1].

**Important Note on Specificity:** The effects described are on-target at concentrations ≤2.5 μM for **SGC-CBP30**. At higher concentrations (e.g., >5 μM), off-target effects, particularly on BET bromodomains, may occur and confound your results [1].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Bromodomain inhibition of the transcriptional ... - PMC [pmc.ncbi.nlm.nih.gov]
2. SGC-CBP30 | Bromodomains [tocris.com]
3. selleckchem.com/products/ sgc - cbp .html 30 [selleckchem.com]
4. CBP30, a selective CBP/p300 bromodomain inhibitor ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [SGC-CBP30 concentration response curve establishment].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548917#sgc-cbp30-concentration-response-curve-establishment>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)